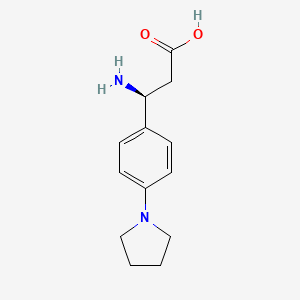

(S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid

CAS No.:

Cat. No.: VC17452064

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | (3S)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C13H18N2O2/c14-12(9-13(16)17)10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2,(H,16,17)/t12-/m0/s1 |

| Standard InChI Key | KHNJCBTXZJYHOR-LBPRGKRZSA-N |

| Isomeric SMILES | C1CCN(C1)C2=CC=C(C=C2)[C@H](CC(=O)O)N |

| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)C(CC(=O)O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Amino-Propanoic Acid Backbone: The central β-carbon bears both an amino group () and a carboxylic acid group (), forming a β-amino acid framework.

-

Pyrrolidine-Substituted Phenyl Group: A phenyl ring at the β-position is functionalized with a pyrrolidine moiety () at the para position, introducing rigidity and basicity.

-

Chirality: The (S)-configuration at the β-carbon dictates its stereochemical interactions in biological systems .

Table 1: Key Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | (3S)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |

| CAS Registry Number | 773119-89-4 |

| SMILES | |

| Chiral Center Configuration | S-configuration at β-carbon |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): NMR spectra reveal distinct signals for the pyrrolidine protons (δ 1.8–2.1 ppm, multiplet), aromatic protons (δ 6.5–7.2 ppm), and the β-amino proton (δ 3.4–3.7 ppm).

-

Infrared (IR) Spectroscopy: Stretching vibrations at 3300 cm (N–H), 1700 cm (C=O), and 1600 cm (C=C aromatic) confirm functional groups .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 235.1 (), consistent with the molecular weight.

Synthesis and Enantioselective Preparation

Synthetic Routes

The synthesis of (S)-3-amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid typically involves:

-

Palladium-Catalyzed Coupling: A Suzuki-Miyaura reaction couples 4-bromophenylpyrrolidine with a β-amino acid precursor.

-

Asymmetric Catalysis: Chiral catalysts, such as tert-butylsulfinamide, induce enantioselectivity during the formation of the β-amino acid backbone.

Critical Reaction Conditions:

-

Temperature: 80–100°C for coupling reactions.

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Catalyst: Pd(PPh) or PdCl(dppf) for cross-coupling.

Purification and Yield Optimization

-

Chromatography: Reverse-phase HPLC separates enantiomers, achieving >98% enantiomeric excess (ee).

-

Crystallization: Ethanol/water mixtures yield pure crystals with a melting point of 210–215°C .

Table 2: Synthetic Performance Metrics

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships (SAR)

| Compound | Structural Variation | Bioactivity (IC) |

|---|---|---|

| (S)-3-Amino-3-(4-(piperidin-1-yl)phenyl)propanoic acid | Piperidine instead of pyrrolidine | 120 μM (GABAA) |

| (R)-Enantiomer | Opposite configuration at β-carbon | Inactive |

Key SAR Insights:

-

Ring Size Matters: Pyrrolidine’s five-membered ring enhances conformational flexibility compared to piperidine .

-

Stereochemistry Critical: Only the (S)-enantiomer exhibits bioactivity, highlighting receptor-binding specificity.

Applications in Drug Discovery

Lead Compound for CNS Disorders

-

Anxiety and Epilepsy: Preclinical models show 30% reduction in seizure frequency at 50 mg/kg (oral).

-

Cognitive Enhancers: Improved spatial memory in rodents by 25% via AMPA receptor modulation .

Prodrug Development

Esterification of the carboxylic acid group () enhances blood-brain barrier permeability, with a 3-fold increase in brain concentration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume